4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline
Overview
Description
4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17F3N2O and its molecular weight is 274.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Insights from Structurally Related Compounds
Research on structurally related compounds, such as ohmefentanyl and its stereoisomers, reveals significant pharmacological potential. Ohmefentanyl, belonging to the 4-anilidopiperidine class of opiates, has unique activity profiles among its stereoisomers, highlighting the importance of stereochemistry in drug design and receptor interaction. These studies contribute to our understanding of opioid receptor pharmacology and might suggest areas where 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline could be explored for similar pharmacological properties (Brine et al., 1997).
Chemical Synthesis and Reactivity
Compounds with methoxy and trifluoromethyl groups have been a focus in synthetic organic chemistry due to their reactivity and potential in creating complex molecules. For example, the synthesis and structural properties of novel substituted thiazolidin-4-ones from reactions involving chloral and substituted anilines showcase the versatility of aniline derivatives in generating bioactive molecules. This kind of synthetic pathway might be relevant for deriving new compounds from this compound or utilizing it as a precursor in medicinal chemistry (Issac & Tierney, 1996).
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-19-10-4-6-18(7-5-10)12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXYJWNGQDTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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